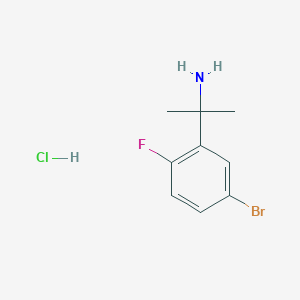
2-(5-Bromo-2-fluorophenyl)propan-2-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Bromo-2-fluorophenyl)propan-2-amine hydrochloride is an organic compound classified as an aromatic amine due to the presence of an amine group bonded directly to an aromatic ring. This compound is notable for its unique structure, which includes a bromine atom at the 5th position and a fluorine atom at the 2nd position on the aromatic ring. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-fluorophenyl)propan-2-amine hydrochloride typically involves multi-step processesThe reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired substitutions occur at the correct positions on the aromatic ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production while maintaining the purity and quality of the compound .
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Bromo-2-fluorophenyl)propan-2-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The bromine and fluorine atoms on the aromatic ring can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives .
Aplicaciones Científicas De Investigación
2-(5-Bromo-2-fluorophenyl)propan-2-amine hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its aromatic amine structure.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism of action of 2-(5-Bromo-2-fluorophenyl)propan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aromatic amine group allows it to bind to active sites on enzymes, potentially inhibiting their activity. The bromine and fluorine atoms can also influence the compound’s binding affinity and specificity, making it a valuable tool in drug discovery and development .
Comparación Con Compuestos Similares
Similar Compounds
2-(5-Bromo-2-fluorophenyl)propan-2-ol: This compound has a hydroxyl group instead of an amine group, leading to different reactivity and applications.
2-(2-Bromo-4-fluorophenyl)propan-2-amine hydrochloride: Similar structure but with different positions of bromine and fluorine atoms, affecting its chemical properties and reactivity.
Uniqueness
2-(5-Bromo-2-fluorophenyl)propan-2-amine hydrochloride is unique due to its specific substitution pattern on the aromatic ring, which influences its reactivity and binding properties. This makes it particularly useful in applications requiring high specificity and affinity, such as drug development and enzyme inhibition studies.
Propiedades
Fórmula molecular |
C9H12BrClFN |
|---|---|
Peso molecular |
268.55 g/mol |
Nombre IUPAC |
2-(5-bromo-2-fluorophenyl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C9H11BrFN.ClH/c1-9(2,12)7-5-6(10)3-4-8(7)11;/h3-5H,12H2,1-2H3;1H |
Clave InChI |
PCFPNAWEGXXSBU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=C(C=CC(=C1)Br)F)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


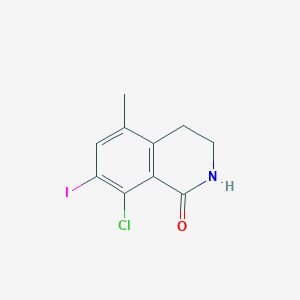
![Ethyl 4-bromo-7-chloro-pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13909892.png)

![3-Oxabicyclo[3.2.1]octan-1-ylmethanol](/img/structure/B13909900.png)
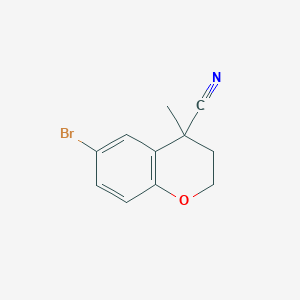

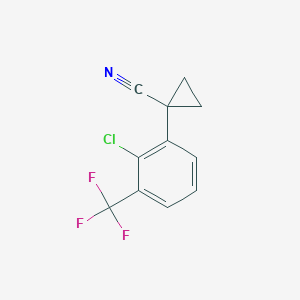
![Exo-2-tert-butoxycarbonyl-2-azabicyclo[2.2.1]heptane-6-carboxylic acid](/img/structure/B13909928.png)
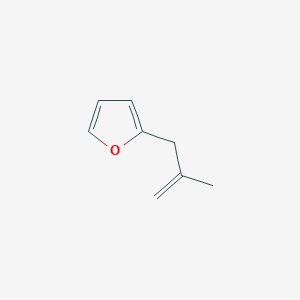

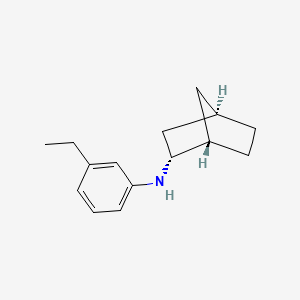


![2-(4,5,6,7-Tetrahydropyrazolo[4,3-c]pyridin-1-yl)ethanol diHCl](/img/structure/B13909983.png)
